4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine
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Overview
Description
“4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are heterocyclic aromatic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound is typically synthesized using a combination of nucleophilic substitution and cyclization reactions.
Synthesis Analysis
The most common synthesis method involves the reaction of 5-methoxy-2-nitroaniline with 1-bromo-4-(piperazin-1-yl)butane, followed by catalysis with palladium on carbon and cyclization with trifluoroacetic acid. Another synthesis method involves the reaction of 5-methoxy-2-nitroaniline with 1-bromo-4-(piperazin-1-yl)butane .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring substituted with a methoxy group at position 5, a piperazinyl group at position 6, and a chloro group at position 4 . The InChI code for this compound is 1S/C9H14N4O/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13/h6-7,10H,2-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically nucleophilic substitution and cyclization reactions. These reactions are used in the synthesis of the compound .Physical and Chemical Properties Analysis
“this compound” is a white crystalline powder that is insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.Mechanism of Action
Future Directions
The future directions for “4-Chloro-5-methoxy-6-(piperazin-1-yl)pyrimidine” could involve further studies on its mechanism of action, potential therapeutic applications, and long-term effects on human health . It could also involve the development of new synthesis methods and the exploration of its potential uses in various fields .
Properties
CAS No. |
141071-87-6 |
---|---|
Molecular Formula |
C9H13ClN4O |
Molecular Weight |
228.68 g/mol |
IUPAC Name |
4-chloro-5-methoxy-6-piperazin-1-ylpyrimidine |
InChI |
InChI=1S/C9H13ClN4O/c1-15-7-8(10)12-6-13-9(7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3 |
InChI Key |
FMYZTJSABKKLHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CN=C1Cl)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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